

Validating LY-2584702 Target Engagement in Skin Biopsies: A Comparative Guide

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Compound of Interest

Compound Name: LY-2584702 tosylate salt

Cat. No.: B10762396

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This guide provides a comparative overview of methodologies for validating the target engagement of LY-2584702, a selective p70S6K inhibitor, in skin biopsies. We will explore the experimental data available for LY-2584702 and compare it with alternative approaches used for other inhibitors of the PI3K/AKT/mTOR signaling pathway.

Introduction to LY-2584702 and Target Engagement in Dermatology

LY-2584702 is a potent and selective, ATP-competitive inhibitor of p70 ribosomal S6 kinase (p70S6K). This kinase is a critical downstream effector of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various diseases, including cancer and certain skin disorders. The pathway plays a crucial role in cell growth, proliferation, and survival.

Validating that a drug like LY-2584702 is engaging its intended target in the tissue of interest is a critical step in clinical drug development. Skin biopsies offer a minimally invasive method to obtain tissue samples and assess the pharmacodynamic effects of a drug directly in a relevant human tissue. The primary biomarker for assessing the target engagement of LY-2584702 is the phosphorylation status of the S6 ribosomal protein (pS6), a direct substrate of p70S6K. A reduction in the levels of pS6 in skin biopsies following treatment with LY-2584702 would provide direct evidence of target engagement.

Comparative Analysis of Target Engagement in Skin Biopsies

This section compares the available data on validating target engagement in skin biopsies for LY-2584702 and other inhibitors of the PI3K/AKT/mTOR pathway.

Data Presentation

Compound	Target(s)	Analyte in Skin Biopsy	Quantitative Data Summary	Reference
LY-2584702	p70S6K	Phospho-S6 Ribosomal Protein (pS6)	A phase I clinical trial in patients with advanced solid tumors collected skin biopsies for pharmacodynamic analysis, and levels of pS6 protein were examined. ^[1] However, specific quantitative data on the percentage of pS6 inhibition at different dose levels are not publicly available in the trial's abstract.	Tolcher et al., 2014 ^[1]
BGT226	Pan-PI3K, mTOR	Biomarkers (unspecified)	In a phase I study in Japanese patients with advanced solid cancers, treatment with BGT226 did not lead to any changes in the biomarkers analyzed in	Minami et al., 2019

			normal skin or tumor tissues.	
Bimiralisib	Pan-PI3K, mTOR	Drug Concentration	<p>A first-in-human trial of topical bimiralisib in healthy volunteers and mycosis fungoides patients measured drug concentration in skin punch biopsies. The mean cutaneous concentration was 5.3 µg/g in patients. Pharmacodynamic data on pS6 inhibition was not reported.</p>	Wind et al., 2022
Ridaforolimus (an mTOR inhibitor)	mTOR	Phospho-S6 Ribosomal Protein (pS6)	<p>A phase 1b study in patients with advanced solid tumors showed a statistically significant downregulation of pS6 in the reparative epidermis of skin biopsies after one week of treatment.</p>	Mita et al., 2013

Experimental Protocols

A detailed, step-by-step protocol for the immunohistochemical (IHC) analysis of phospho-S6 in formalin-fixed, paraffin-embedded (FFPE) skin biopsies is provided below. This protocol is a representative example based on standard laboratory procedures.

Immunohistochemistry Protocol for Phospho-S6 (Ser240/244) in Human Skin Biopsies

1. Sample Preparation:

- Collect 4mm punch biopsies of the skin.
- Fix the biopsies in 10% neutral buffered formalin for 18-24 hours.
- Process the fixed tissue through a series of graded alcohols and xylene.
- Embed the tissue in paraffin wax.
- Cut 4-5 μ m sections using a microtome and mount on positively charged slides.

2. Deparaffinization and Rehydration:

- Incubate slides in a 60°C oven for 30 minutes.
- Immerse slides in xylene (2 changes, 5 minutes each).
- Immerse slides in a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
- Rinse with distilled water.

3. Antigen Retrieval:

- Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
- Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.
- Allow the slides to cool to room temperature in the retrieval solution.

4. Staining Procedure:

- Wash slides in a wash buffer (e.g., TBS or PBS with 0.05% Tween-20).
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Wash slides.
- Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum) for 30 minutes.
- Incubate with the primary antibody against phospho-S6 (e.g., rabbit anti-phospho-S6 Ribosomal Protein (Ser240/244)) at an optimized dilution overnight at 4°C.
- Wash slides.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash slides.
- Apply a DAB (3,3'-diaminobenzidine) substrate-chromogen solution and incubate until the desired stain intensity develops.
- Rinse with distilled water to stop the reaction.

5. Counterstaining and Mounting:

- Counterstain with hematoxylin.
- Dehydrate the slides through a graded series of ethanol and xylene.
- Mount with a permanent mounting medium and coverslip.

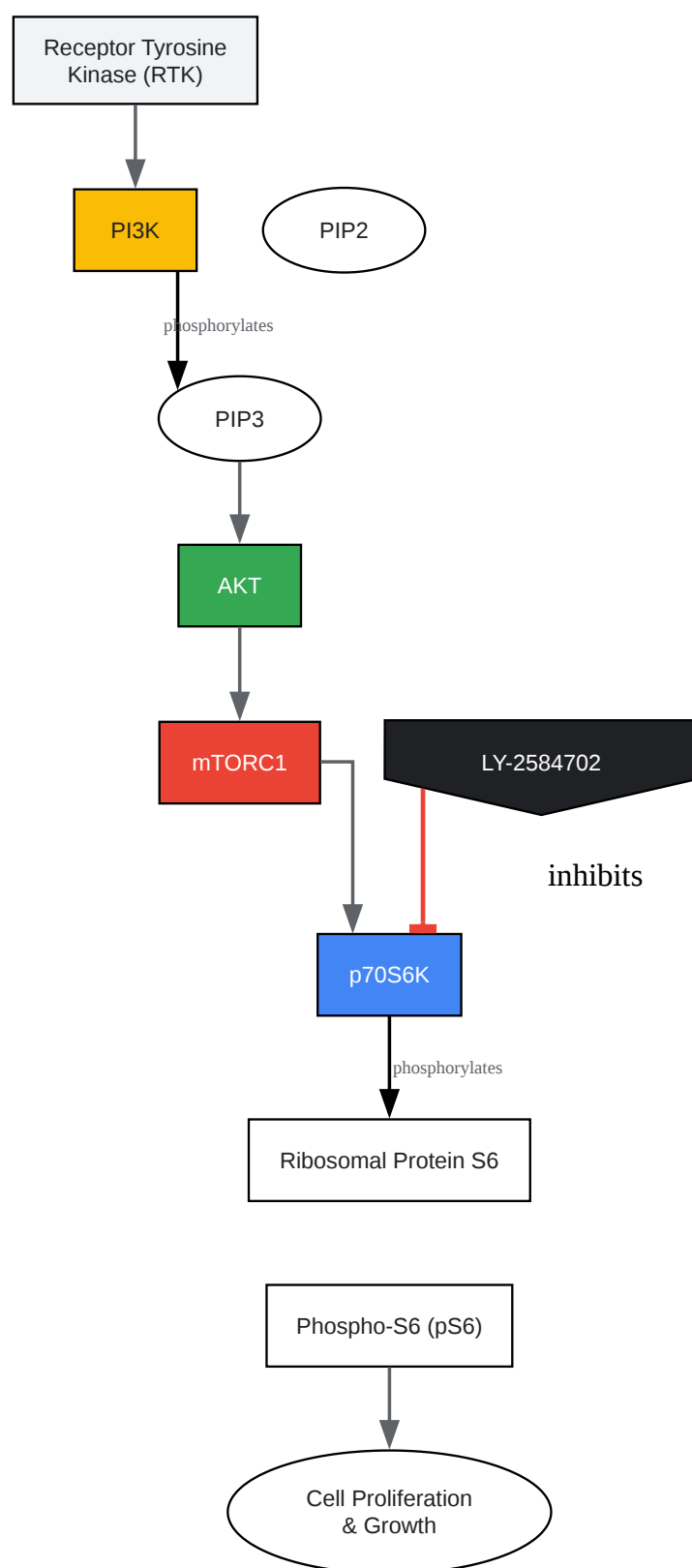
6. Analysis:

- Stained slides are scanned to create high-resolution digital images.

- Quantitative analysis is performed using image analysis software to measure the intensity and percentage of pS6 positive cells in the epidermis and dermis.

Mandatory Visualizations

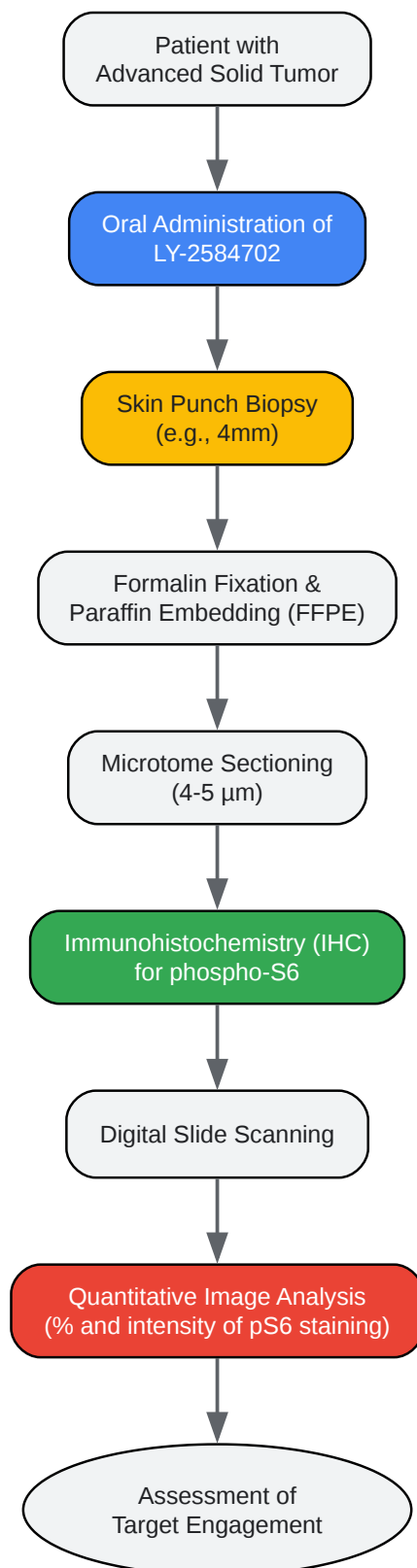
Signaling Pathway Diagram



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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of LY-2584702.

Experimental Workflow Diagram



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Caption: Workflow for validating LY-2584702 target engagement in skin biopsies.

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References

- 1. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
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